molecular formula C19H20N2O4S2 B11131345 3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B11131345
M. Wt: 404.5 g/mol
InChI Key: NPFHIHMQMGBAGQ-NXVVXOECSA-N
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Description

3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole moiety, a thiazolidine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps include:

    Formation of the Indole Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.

    Synthesis of the Thiazolidine Ring: The thiazolidine ring is formed through the reaction of a thiourea derivative with a carbonyl compound.

    Coupling of Intermediates: The indole and thiazolidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(5Z)-5-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety, a thiazolidine ring, and a propanoic acid group sets it apart from other similar compounds, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H20N2O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

3-[(5Z)-5-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C19H20N2O4S2/c1-11(2)7-9-20-13-6-4-3-5-12(13)15(17(20)24)16-18(25)21(19(26)27-16)10-8-14(22)23/h3-6,11H,7-10H2,1-2H3,(H,22,23)/b16-15-

InChI Key

NPFHIHMQMGBAGQ-NXVVXOECSA-N

Isomeric SMILES

CC(C)CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O

Origin of Product

United States

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